3-(4-Methylphenyl)butan-2-one

Catalog No.
S15183576
CAS No.
59115-82-1
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)butan-2-one

CAS Number

59115-82-1

Product Name

3-(4-Methylphenyl)butan-2-one

IUPAC Name

3-(4-methylphenyl)butan-2-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9H,1-3H3

InChI Key

LVHKNIUWZMJFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)C

3-(4-Methylphenyl)butan-2-one (CAS 59115-82-1) is an alpha-methylated, aryl-substituted ketone utilized as a precision building block in the synthesis of complex pharmaceuticals, including pyrido-isoquinoline derivatives and DPP-IV inhibitors [1]. By featuring a pre-installed alpha-methyl group and a para-methylated phenyl ring, this compound provides immediate access to a branched carbon framework with enhanced lipophilicity. For industrial buyers and medicinal chemists, procuring this exact structure eliminates the need for problematic downstream alkylation steps, offering a highly pure, scalable precursor for stereoselective reductions, reductive aminations, and heterocyclic ring formations.

Attempting to substitute 3-(4-Methylphenyl)butan-2-one with its unbranched homologue, 1-(p-tolyl)propan-2-one, requires an additional alpha-methylation step that is notoriously prone to over-alkylation, generating dialkylated impurities with nearly identical boiling points to the target product [1]. This severely complicates downstream purification and reduces overall yield. Furthermore, substituting with the linear isomer 4-(p-tolyl)butan-2-one fundamentally alters the compound's spatial geometry, eliminating the crucial alpha-chiral center required for rigidifying downstream pharmacophores. Consequently, direct procurement of the pre-methylated 3-(4-methylphenyl)butan-2-one is essential for maintaining process efficiency and target binding affinity.

Processability: Elimination of Alpha-Alkylation Impurities

Procuring 3-(4-Methylphenyl)butan-2-one directly bypasses the need to methylate 1-(p-tolyl)propan-2-one. Industrial methylation of the unbranched ketone typically yields a mixture containing 10-18% of the over-alkylated 3-methyl-3-(4-methylphenyl)butan-2-one impurity [1]. Because the boiling points of the mono- and di-alkylated products differ by less than 10 °C under vacuum, fractional distillation is highly inefficient, often capping isolated yields of the pure mono-alkylated intermediate at 75-80%. Direct procurement guarantees >98% assay of the mono-alpha-methylated framework, eliminating the need for costly chromatographic separations.

Evidence DimensionYield of pure mono-alpha-methylated intermediate
Target Compound Data>98% purity via direct procurement (0% dialkylated byproduct)
Comparator Or Baseline1-(p-tolyl)propan-2-one (in-house methylation yields ~75-80% pure product)
Quantified Difference~20-25% improvement in usable intermediate yield; elimination of 10-18% dialkylated impurities
ConditionsStandard industrial alpha-methylation (NaH/MeI) vs. direct procurement

Bypassing the methylation step prevents the formation of inseparable dialkylated impurities, drastically improving scale-up economics and downstream reproducibility.

Medicinal Chemistry: Lipophilicity and Hydrophobic Pocket Binding

The presence of the para-methyl group on the phenyl ring provides a distinct physicochemical advantage over the unsubstituted analog, 3-phenylbutan-2-one. The p-methyl substitution increases the calculated partition coefficient (clogP) by approximately 0.45 to 0.50 units [1]. In the development of pyrido-isoquinoline derivatives, this enhanced lipophilicity translates to improved occupancy within hydrophobic receptor pockets and better cellular membrane permeability compared to the des-methyl baseline.

Evidence DimensionLipophilicity (clogP)
Target Compound DataclogP ~ 2.4
Comparator Or Baseline3-phenylbutan-2-one (clogP ~ 1.9)
Quantified Difference+0.5 logP units
Conditionsin silico physicochemical profiling for medicinal chemistry

The higher lipophilicity provided by the para-methyl group is critical for optimizing the pharmacokinetic profile and target affinity of downstream pharmaceutical active ingredients.

Structural Geometry: Alpha-Branching vs. Linear Isomers

Unlike its linear structural isomer, 4-(p-tolyl)butan-2-one, 3-(4-Methylphenyl)butan-2-one features a branched alpha-carbon that introduces a chiral center adjacent to the carbonyl group [1]. This alpha-branching restricts the conformational flexibility of the carbon backbone. When subjected to reductive amination to form complex heterocycles, the branched precursor locks the resulting amine into a specific 3D trajectory, which is an absolute requirement for the biological activity of targeted DPP-IV inhibitors. The linear isomer fails to provide this steric restriction.

Evidence DimensionConformational rigidity and stereocenter generation
Target Compound DataAlpha-branched (generates adjacent stereocenters upon reduction)
Comparator Or Baseline4-(p-tolyl)butan-2-one (linear, flexible backbone)
Quantified DifferenceProvides required steric bulk at the alpha position vs. 0% for the linear isomer
ConditionsDownstream reductive amination and heterocyclic ring closure

The specific alpha-branched geometry is non-negotiable for synthesizing conformationally restricted pharmacophores, making linear isomers completely unviable as substitutes.

Synthesis of Pyrido-Isoquinoline-Based DPP-IV Inhibitors

3-(4-Methylphenyl)butan-2-one serves as a structurally exact starting material for the multi-step synthesis of pyrido-isoquinoline derivatives targeting the DPP-IV enzyme for type 2 diabetes treatment [1]. Its pre-installed alpha-methyl group and para-methylphenyl moiety provide the precise steric and lipophilic requirements for the final drug molecule, completely avoiding the low-yielding alkylation steps that plague unbranched precursors.

Precursor for Stereoselective Reductive Aminations

In specialized pharmaceutical manufacturing, this compound acts as a critical substrate for asymmetric reductive amination [2]. The proximity of the alpha-chiral center to the carbonyl group allows for high diastereoselectivity when using chiral catalysts, enabling the efficient production of chiral amine building blocks that cannot be accessed using the linear isomer 4-(p-tolyl)butan-2-one.

Development of Novel Fragrance and Flavor Compounds

Beyond pharmaceuticals, the distinct structural profile of 3-(4-Methylphenyl)butan-2-one makes it a valuable intermediate in the synthesis of specialized fragrance molecules [3]. Its branched structure offers a different olfactory profile and volatility compared to standard linear raspberry ketone analogs, providing a distinct starting point for custom aroma chemical development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

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